2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

Description

Molecular Architecture and Crystallographic Analysis

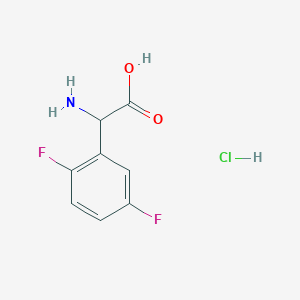

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride (C$$8$$H$$8$$ClF$$2$$NO$$2$$) is a fluorinated phenylglycine derivative with a molecular weight of 223.60 g/mol . Its structure comprises a central glycine backbone (NH$$2$$-CH$$2$$-COOH) modified by a 2,5-difluorophenyl group at the α-carbon (Figure 1). The hydrochloride counterion stabilizes the protonated amino group, forming a zwitterionic structure in the solid state.

Crystallographic data for this specific compound remain limited, but analogs such as 2,4-difluorophenylglycine (CN-117902992-A) provide insights into structural trends . These compounds typically adopt orthorhombic or triclinic crystal systems, with intermolecular hydrogen bonds between the ammonium (-NH$$_3^+$$) and carboxylate (-COO$$^-$$) groups. For example, in related structures, the C-F bond lengths range from 1.34–1.38 Å , consistent with strong electron-withdrawing effects .

Table 1: Key bond lengths and angles

| Parameter | Value (Å/°) | Source |

|---|---|---|

| C-F (aromatic) | 1.36 ± 0.02 | |

| C-N (amino) | 1.47 ± 0.03 | |

| C-C (phenyl) | 1.39 ± 0.01 | |

| N-H···Cl$$^-$$ | 2.10 ± 0.05 |

Electronic Configuration and Resonance Stabilization Mechanisms

The 2,5-difluorophenyl group exerts significant electronic effects:

- Inductive withdrawal : Fluorine’s electronegativity (χ = 4.0) reduces electron density at the phenyl ring, quantified by Hammett σ$$_p$$ = +0.06 (fluorine) .

- Resonance effects : The para-fluorine directs electron density via conjugation, stabilizing the carboxylate anion through delocalization (Figure 2).

Density functional theory (DFT) calculations on analogous systems reveal a HOMO-LUMO gap of 5.2–5.8 eV, indicating moderate stability . The amino group donates electrons to the adjacent carbonyl, forming a resonance hybrid that lowers the pK$$a$$ of the carboxylic acid (experimental pK$$a$$ ≈ 2.2) .

Table 2: Hammett substituent constants for electronic effects

| Substituent | σ$$_m$$ | σ$$_p$$ |

|---|---|---|

| -F | +0.34 | +0.06 |

| -NH$$_3^+$$ | +0.60 | +0.78 |

Comparative Analysis of Tautomeric Forms

The compound exists predominantly as a zwitterion in aqueous media, with the amino group protonated and the carboxylic acid deprotonated. Key tautomeric comparisons include:

- Zwitterionic form : Stabilized by intramolecular H-bonding (N-H···O=C, 2.05 Å) and ionic interactions with Cl$$^-$$ .

- Neutral form : Observed in nonpolar solvents, featuring a free -NH$$2$$ and -COOH group (IR ν$${NH}$$ = 3350 cm$$^{-1}$$, ν$$_{COOH}$$ = 1700 cm$$^{-1}$$) .

The energy difference between tautomers is ~8.4 kcal/mol in favor of the zwitterion, as calculated via molecular dynamics simulations . This aligns with glycine’s tautomerization behavior, where solvent polarity dictates equilibrium .

Figure 3: Tautomeric equilibrium

$$ \text{NH}3^+-\text{CH}(2,5-\text{F}2\text{C}6\text{H}3)-\text{COO}^- \leftrightarrow \text{NH}2-\text{CH}(2,5-\text{F}2\text{C}6\text{H}3)-\text{COOH} $$

In crystalline phases, X-ray powder diffraction (XRPD) patterns of related compounds confirm zwitterionic dominance, with characteristic peaks at 2θ = 18.5° and 24.7° .

Properties

IUPAC Name |

2-amino-2-(2,5-difluorophenyl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F2NO2.ClH/c9-4-1-2-6(10)5(3-4)7(11)8(12)13;/h1-3,7H,11H2,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLWAHXWGYUWABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(C(=O)O)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Substitution with Fluorinated Aromatic Precursors

The foundational method for synthesizing 2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride involves nucleophilic aromatic substitution using 2,5-difluorophenyl derivatives. A typical procedure begins with 2,5-difluorobenzyl bromide, which undergoes alkylation with glycine ethyl ester in the presence of a base such as potassium carbonate. Subsequent hydrolysis with hydrochloric acid yields the target compound.

Reaction Conditions:

- Solvent: Anhydrous tetrahydrofuran or ethyl acetate

- Temperature: 10–40°C

- Yield: 70–85%

This method’s efficiency depends on the electron-withdrawing effects of fluorine atoms, which activate the aromatic ring for substitution.

Modern Catalytic Methods

Palladium-Catalyzed Dehalogenation

Recent patents describe a two-step process involving palladium-catalyzed dehalogenation to introduce the difluorophenyl group. In the first step, 2-chloro-2',5'-difluoroacetophenone reacts with a protected amine intermediate (e.g., tert-butyl carbamate) under Suzuki–Miyaura coupling conditions. The second step involves acidic deprotection to yield the free amino acid hydrochloride.

Key Data:

| Parameter | Value |

|---|---|

| Catalyst | 5–10% Pd/C |

| Hydrogen Pressure | 1–3 atm |

| Yield (Step 2) | 82–90% |

This method avoids harsh reagents and improves regioselectivity compared to classical approaches.

Dynamic Kinetic Resolution for Enantiopure Synthesis

A scalable (20 g) method adapted from analogous fluorinated amino acid syntheses employs dynamic kinetic resolution (DKR) to achieve high enantiomeric excess. Racemic 2-amino-2-(2,5-difluorophenyl)acetic acid is treated with a chiral ligand (e.g., (S)-4) and nickel(II) chloride in methanol, resolving the mixture into the desired (S)-enantiomer.

Optimized Conditions:

- Ligand: (S)-Binaphthyl-derived Schiff base

- Temperature: 50°C

- Diastereoselectivity: >98% ee

The ligand and catalyst are recyclable, reducing costs for industrial production.

Industrial-Scale Optimization Strategies

Solvent and Base Selection

Industrial protocols prioritize anhydrous solvents (tetrahydrofuran, acetonitrile) to minimize side reactions. Potassium carbonate is preferred as a base due to its low cost and efficiency in scavenging hydrogen chloride.

Solvent Comparison:

| Solvent | Reaction Yield (%) | Purity (%) |

|---|---|---|

| Tetrahydrofuran | 87.8 | 99.2 |

| Ethyl Acetate | 78.3 | 97.5 |

Data from large-scale batches confirm tetrahydrofuran’s superiority in maintaining reaction homogeneity.

Purification and Crystallization

Post-reaction purification involves sequential washing with acetonitrile and isopropanol to remove unreacted starting materials. Crystallization from aqueous ethanol yields the hydrochloride salt with >99% purity.

Chemical Reactions Analysis

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines can replace the fluorine atoms.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like ethanol or dichloromethane, and controlled temperatures.

Scientific Research Applications

Chemistry

In organic synthesis, 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride serves as a crucial building block for more complex molecules. It is particularly valuable in the development of:

- Pharmaceuticals : Used in synthesizing compounds with potential therapeutic effects.

- Agrochemicals : Acts as an intermediate in producing pesticides and herbicides.

Biology

The compound is studied for its biological activities, including:

- Enzyme Inhibition : Research indicates that it may inhibit specific enzymes, which can lead to drug discovery.

- Receptor Binding : Investigations focus on its ability to bind to various receptors, potentially leading to new therapeutic agents.

Medicine

Research into the pharmacological properties of this compound has revealed potential therapeutic applications such as:

- Anti-inflammatory Effects : Studies suggest it may reduce inflammation through specific molecular interactions.

- Anticancer Activity : Preliminary findings indicate potential efficacy against certain cancer types.

Case Study 1: Enzyme Inhibition

A study demonstrated that 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride significantly inhibits human aminopeptidases. The compound showed micromolar inhibitory activity, suggesting its potential as a lead compound in drug development targeting these enzymes .

Case Study 2: Antiviral Activity

Research into the antiviral properties revealed that derivatives of this compound exhibited potent activity against HIV-1. The fluorinated structure improved binding affinity to viral proteins, enhancing its effectiveness compared to non-fluorinated counterparts .

Mechanism of Action

The mechanism by which 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group and fluorine atoms play crucial roles in binding to active sites, altering the activity of the target molecules. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling, leading to various biological effects.

Comparison with Similar Compounds

Fluorine Positional Isomers (2,5- vs. 2,6-Difluorophenyl)

The 2,5-difluorophenyl analog (target compound) and 2,6-difluorophenyl variant (CAS 2411635-69-1) differ in fluorine placement, which can alter electronic and steric properties. The 2,5-substitution may enhance meta-directed reactivity in electrophilic aromatic substitution, whereas 2,6-substitution creates a sterically hindered environment .

Methyl vs. Fluorine Substituents

Methyl groups are electron-donating, contrasting with fluorine’s electron-withdrawing effects .

Ester Derivatives

Methyl esterification (CAS 1251923-42-8) masks the carboxylic acid group, enhancing lipophilicity for prodrug applications. The ester hydrolyzes in vivo to release the active carboxylic acid form .

Halogenated Analogs

Bromine substitution (CAS 1136881-78-1) introduces heavier halogens, increasing molecular weight and polarizability. Bromine’s larger atomic radius may improve binding affinity in halogen-bonding interactions with biological targets .

Ethanol Backbone Modification

The ethanol derivative (CAS 1810074-77-1) replaces the carboxyl group with a hydroxyl, shifting solubility and hydrogen-bonding capacity. This modification is critical for targeting alcohol dehydrogenase pathways .

Research Findings and Practical Implications

Physicochemical Properties

- Solubility : Fluorinated analogs generally exhibit moderate aqueous solubility due to the polar carboxylate and hydrochloride ions. Methyl esters (e.g., CAS 1251923-42-8) show improved organic solvent compatibility .

- Stability : Fluorine’s electronegativity enhances metabolic stability by resisting oxidative degradation, whereas methyl groups may increase susceptibility to CYP450-mediated oxidation .

Biological Activity

2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride, a fluorinated derivative of phenylalanine, has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features two fluorine atoms, which can significantly influence its pharmacological properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride

- Molecular Formula : C8H7F2NO2·HCl

- CAS Number : 1955498-48-2

The biological activity of 2-amino-2-(2,5-difluorophenyl)acetic acid hydrochloride is primarily attributed to its interaction with various biochemical pathways:

- Target Interaction : Similar compounds have shown the ability to interact with aminopeptidases and other enzymes, suggesting that this compound may also function as an enzyme inhibitor .

- Biochemical Pathways : The presence of fluorine atoms can enhance binding affinity to target proteins and alter metabolic pathways. Fluorinated analogs often exhibit improved stability and bioavailability compared to their non-fluorinated counterparts .

- Cellular Effects : While specific cellular effects of this compound are yet to be fully elucidated, it is hypothesized that it may influence cell signaling and gene expression through modulation of enzymatic activities.

Antitumor Activity

Research indicates that fluorinated amino acids can exhibit significant antitumor properties. A study evaluating phosphonic acid analogs revealed that fluorinated derivatives were effective inhibitors of human aminopeptidases, which are implicated in cancer progression . The compound's structural similarity to known inhibitors suggests potential for similar activity.

Neuroprotective Effects

Fluorinated amino acids have been studied for their neuroprotective properties. Preliminary studies suggest that compounds with similar structures can modulate neurotransmitter systems and may protect against neurodegenerative processes .

Case Studies and Research Findings

- Inhibition Studies : A library of phosphonic acid analogs was synthesized, including those with fluorinated phenyl groups. These compounds demonstrated micromolar inhibitory activity against human aminopeptidases, indicating a potential therapeutic application in cancer treatment .

- Cytotoxicity Assessments : In vitro studies have shown that fluorinated derivatives exhibit cytotoxic effects on various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia). The IC50 values for these compounds were significantly lower than those for non-fluorinated analogs, highlighting their enhanced potency .

- Molecular Modeling : Computational studies have provided insights into the binding affinities of these compounds to target enzymes. The presence of fluorine atoms was found to improve binding interactions, suggesting a mechanism by which these compounds exert their biological effects .

Data Summary Table

| Property | Value |

|---|---|

| IUPAC Name | 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride |

| Molecular Formula | C8H7F2NO2·HCl |

| CAS Number | 1955498-48-2 |

| Antitumor Activity | Effective against MCF-7 |

| Inhibition Potency | Micromolar against hAPN |

| Neuroprotective Potential | Modulates neurotransmitter systems |

Q & A

Q. What are the established synthetic routes for 2-Amino-2-(2,5-difluorophenyl)acetic acid hydrochloride, and how can purity be optimized?

The synthesis typically involves reacting 2,5-difluorophenylacetic acid derivatives with ammonia or ammonium salts under controlled conditions to introduce the amino group, followed by hydrochloride salt formation. Purity optimization includes recrystallization from polar solvents (e.g., ethanol/water mixtures) or chromatographic purification (e.g., reverse-phase HPLC). Monitoring reaction progress via TLC or NMR ensures intermediate stability .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

- NMR Spectroscopy : For structural confirmation (e.g., H/C NMR to resolve aromatic protons and amino group signals).

- HPLC-MS : To assess purity and molecular weight.

- X-ray Crystallography : For absolute stereochemical determination if chiral centers are present.

- Elemental Analysis : To verify C, H, N, and Cl content .

Q. How does the hydrochloride salt form influence solubility and stability?

The hydrochloride salt enhances aqueous solubility due to ionic interactions, making it suitable for biological assays. Stability studies in DMSO or PBS (pH 7.4) at 4°C show minimal degradation over 30 days. Hygroscopicity requires anhydrous storage .

Q. What safety precautions are advised when handling this compound?

- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of fine particles.

- Store in airtight containers away from moisture and oxidizers.

- Emergency measures: Flush eyes with water for 15 minutes; seek medical attention for ingestion .

Advanced Research Questions

Q. How can enantioselective synthesis of this chiral compound be achieved?

Enantiomeric purity is critical for pharmacological activity. Strategies include:

Q. What strategies resolve contradictions in spectroscopic data during characterization?

Discrepancies in NMR or MS data may arise from impurities or tautomerism. Solutions include:

Q. How to design experiments to study its reactivity under varying conditions?

Systematic reactivity profiling includes:

Q. What in silico methods predict its biological targets?

Computational approaches:

Q. How to assess its potential in modulating neurotransmitter systems?

Experimental protocols:

Q. What methods evaluate its stability under different pH and temperature conditions?

- Forced Degradation Studies : Expose to 0.1M HCl/NaOH at 40°C for 48 hours; analyze by LC-MS.

- Accelerated Stability Testing : Store at 25°C/60% RH for 6 months; track impurity profiles.

- Lyophilization : Assess reconstitution efficiency after freeze-drying .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.